molecular formula C11H14Si B1583190 1-Phenyl-2-(trimethylsilyl)acetylene CAS No. 2170-06-1

1-Phenyl-2-(trimethylsilyl)acetylene

Cat. No. B1583190
CAS RN: 2170-06-1
M. Wt: 174.31 g/mol
InChI Key: UZIXCCMXZQWTPB-UHFFFAOYSA-N
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Description

1-Phenyl-2-(trimethylsilyl)acetylene is an SiMe3-substituted alkyne . It has a linear formula of C6H5C≡CSi(CH3)3 and a molecular weight of 174.31 .


Synthesis Analysis

The synthesis of 1-Phenyl-2-(trimethylsilyl)acetylene involves coupling with propargylic and allylic alcohols . Polymerization of 1-phenyl-2-trimethylsilylacetylene by various transition metal catalysts has also been reported .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-(trimethylsilyl)acetylene is represented by the linear formula C6H5C≡CSi(CH3)3 .


Chemical Reactions Analysis

1-Phenyl-2-(trimethylsilyl)acetylene undergoes coupling with propargylic and allylic alcohols . It also undergoes polymerization by various transition metal catalysts .


Physical And Chemical Properties Analysis

1-Phenyl-2-(trimethylsilyl)acetylene is a liquid with a boiling point of 87-88 °C/9 mmHg (lit.) and a density of 0.886 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.528 (lit.) .

Scientific Research Applications

Application 1: Gas Permeable Membranes

  • Summary of the Application: 1-Phenyl-2-(trimethylsilyl)acetylene is used in the synthesis of high-molecular-weight copolymers, which are used to create gas-permeable membranes. These membranes are important for energy conservation in various industrial applications .
  • Methods of Application: The copolymers were synthesized by the copolymerization of 1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl) phenylacetylene with 1-phenyl-2-(p-tert-butyl)phenylacetylene in various monomer feed ratios using TaCl5–n-Bu4Sn. Membranes were obtained by solution casting .
  • Results or Outcomes: The copolymers exhibited very high gas permeabilities (PO2: 1700 – 3400 barrers). Desilylation of the membranes resulted in a significant increase in the gas permeability. The highest oxygen permeability coefficient obtained was 9300 barrers .

Application 2: Preparation of Donor-Stabilized Pt-η2-Alkyne Complexes

  • Summary of the Application: 1-Phenyl-2-(trimethylsilyl)acetylene is used in the preparation of donor-stabilized Pt-η2-alkyne complexes .

Application 3: Friedel-Crafts Type Acylations and Alkylations

  • Summary of the Application: 1-Phenyl-2-(trimethylsilyl)acetylene is used as a nucleophile in Friedel-Crafts type acylations and alkylations reactions .

Application 4: Ligand in Organometallic Chemistry

  • Summary of the Application: 1-Phenyl-2-(trimethylsilyl)acetylene is used as a ligand in organometallic chemistry .

Application 5: Reagent in Cycloaddition Reactions

  • Summary of the Application: 1-Phenyl-2-(trimethylsilyl)acetylene is an useful reagent in cycloaddition reactions .

Application 6: Polymerization of Substituted Acetylenes

  • Summary of the Application: 1-Phenyl-2-(trimethylsilyl)acetylene is used in the polymerization of substituted acetylenes .
  • Methods of Application: The polymerization of substituted acetylenes proceeds via the simultaneous cleavage of the triple bond and linkage formation between monomer molecules .
  • Results or Outcomes: The formed polymers possess alternating carbon–carbon double bonds along the main chain and various side groups and exhibit interesting photoelectronic properties based on the conjugated structure .

Safety And Hazards

1-Phenyl-2-(trimethylsilyl)acetylene is classified as a combustible liquid . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

1-Phenyl-2-(trimethylsilyl)acetylene has been used in the preparation of donor-stabilized Pt-η2-alkyne complexes . It has also been used in the base-catalyzed addition of silylacetylenes to ketones, a route to protected tertiary propargylic alcohols .

properties

IUPAC Name

trimethyl(2-phenylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIXCCMXZQWTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176086
Record name Silane, trimethyl(phenylethynyl)-
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Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1-Phenyl-2-(trimethylsilyl)acetylene
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Product Name

1-Phenyl-2-(trimethylsilyl)acetylene

CAS RN

2170-06-1
Record name Silane, trimethyl(phenylethynyl)-
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Record name Silane, trimethyl(phenylethynyl)-
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Record name 1-Phenyl-2-(trimethylsilyl)acetylene
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Synthesis routes and methods I

Procedure details

A reactor with a capacity of 40 mL, equipped with a magnetic stirrer was filled, under argon atmosphere, with 0.0085 g (0.015 mmol) of [{Ir(μ-Cl)(CO)2}2], and then with 8 mL of anhydrous and deoxidized toluene and 0.7 g (5.4 mmol) of NEt(i-Pr)2. The whole mixture was stirred until the starting iridium(I) complex was dissolved, and then 0.306 g (3mmol) of phenylacetylene and 0.96 g (4.8 mmol) of ISiMe3 were added to the resulting mixture. The reaction was carried out at a temperature of 80° C. until complete conversion of phenylacetylene. After the reaction was completed, the solvent was evaporated at a reduced pressure along with any residual unreacted substrates in order to remove the catalyst from the reaction mixture and then the residue was transferred onto a chromatographic column packed with silica gel and product was isolated using hexane as eluent. The solvent was initially evaporated from the eluate, and the residual product was distilled by means of the “trap-to-trap” technique at a reduced pressure to obtain 0.47 g of phenylethynyltrirnethylsilane, with a yield of 90%.
[Compound]
Name
{Ir(μ-Cl)(CO)2}2
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0 (± 1) mol
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0.7 g
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0.306 g
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0.96 g
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Synthesis routes and methods II

Procedure details

A solution of iodobenzene (1 mmole) in DMF (5 mL) was treated with trimethylsilylacetylene (2 mmole), Pd(PPh3)2Cl2 (0.035 mmole), CuI (0.08 mmole) and triethylamine (4 mmole), and the resulting reaction mixture was stirred under nitrogen at room temperature for 5 h. Evaporation followed by chromatography gave 1-trimethylsilyl-2-phenylacetylene as a solid.
Quantity
1 mmol
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reactant
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2 mmol
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4 mmol
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reactant
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5 mL
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solvent
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0.035 mmol
Type
catalyst
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Name
Quantity
0.08 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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